molecular formula C17H16ClFN2O3S B2686539 N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide CAS No. 1448043-31-9

N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide

Cat. No.: B2686539
CAS No.: 1448043-31-9
M. Wt: 382.83
InChI Key: BRCAHWJKXRQZKX-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide is a diamide derivative featuring a 3-chloro-4-fluorophenyl group and a hydroxyethyl substituent bearing a 4-(methylsulfanyl)phenyl moiety. The chloro and fluoro substituents enhance electronegativity and lipophilicity, while the methylsulfanyl group may contribute to metabolic stability or receptor binding . The ethanediamide (oxalamide) backbone provides hydrogen-bonding capacity, which is critical for interactions with biological targets.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S/c1-25-12-5-2-10(3-6-12)15(22)9-20-16(23)17(24)21-11-4-7-14(19)13(18)8-11/h2-8,15,22H,9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCAHWJKXRQZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and react it with ethyl chloroformate to form the corresponding carbamate. This intermediate is then subjected to further reactions, including nucleophilic substitution and reduction, to introduce the hydroxy and methylsulfanyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would result in an amine derivative .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-N’-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluoro groups may enhance binding affinity, while the hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically relevant molecules. Below is a comparative analysis based on substituents, physicochemical properties, and inferred bioactivity:

Compound Key Structural Features Physicochemical Properties Potential Bioactivity
N-(3-Chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide (Target) Chloro-fluorophenyl, hydroxyethyl, methylsulfanylphenyl, ethanediamide High lipophilicity (logP ~3.5*), moderate solubility due to hydroxyl and diamide groups Likely enzyme/receptor modulation (e.g., kinase inhibition or GPCR targeting)
N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]ethanediamide Chloro-fluorophenyl, dimethylaminoethyl, indolyl Higher basicity (dimethylamino group), logP ~4.0* CNS or serotonin receptor targeting (indole moiety)
4-Amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide Chloro-fluorophenyl, oxadiazole, carboximidamide Lower logP (~2.8*) due to oxadiazole’s electron-withdrawing nature Antimicrobial or antiviral activity (oxadiazole scaffold)
N-(3-chlorophenethyl)-4-nitrobenzamide Chlorophenyl, nitrobenzamide High logP (~3.7*), poor solubility (nitro group) Antibacterial or antiparasitic applications
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Chlorophenyl, tetrahydrofuran, cyclopropane Moderate logP (~2.9*), enhanced steric hindrance (cyclopropane) Fungicidal activity (agrochemical use)

Key Observations:

Halogenated Aromatic Rings : The 3-chloro-4-fluorophenyl group in the target compound is a common feature in bioactive molecules, enhancing binding affinity to hydrophobic pockets in enzymes or receptors .

Ethanediamide vs.

Methylsulfanyl vs. Indolyl/Nitro Groups : The methylsulfanyl substituent in the target compound balances lipophilicity and metabolic stability, whereas indolyl () or nitro groups () may confer distinct electronic or steric effects.

Biological Implications : Compounds with chloro-fluorophenyl motifs (e.g., ) are frequently explored in drug discovery for their ability to modulate kinase or GPCR activity, suggesting similar pathways for the target compound .

Research Findings and Data Gaps

  • Synthetic Routes : While direct synthesis data for the target compound are unavailable, analogous diamides (e.g., ) are typically synthesized via coupling of acyl chlorides with amines, suggesting a feasible pathway.
  • Biological Studies: No explicit activity data are provided in the evidence. Beta 3-adrenoceptor agonists () highlight the relevance of halogenated aromatics in metabolic disease targeting.
  • Physicochemical Limitations : The target compound’s high lipophilicity may limit aqueous solubility, necessitating formulation strategies like salt formation or prodrug derivatization.

Q & A

Q. Q1. What are the optimized synthetic routes for N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of 3-chloro-4-fluoroaniline with oxalic acid derivatives, followed by coupling with 2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethylamine. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in dichloromethane under nitrogen .
  • Hydroxyethyl group introduction : Employ reductive amination or nucleophilic substitution with NaBH₄ as a reducing agent .
  • Solvent optimization : Dichloromethane or THF improves solubility, while triethylamine neutralizes HCl byproducts .
    Yield improvements (60–75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and refluxing at 40–50°C .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR : ¹H NMR confirms the presence of the hydroxyethyl group (δ 3.6–4.2 ppm for -CH₂-OH) and aromatic protons (δ 6.8–7.5 ppm for fluorophenyl and methylsulfanylphenyl groups). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 421.87) .
    Cross-validation with X-ray crystallography (e.g., bond angles and dihedral planes) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. Q3. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer: SAR studies focus on:

  • Functional group substitutions : Compare analogs with varying substituents (Table 1).
  • Biological assays : Test inhibition of kinases (e.g., EGFR, IC₅₀ values) or antimicrobial activity (MIC against S. aureus).
Analog Modification Bioactivity (IC₅₀, nM) Reference
ParentNone120 ± 15 (EGFR)
Analog A-Cl → -Br90 ± 10
Analog B-SCH₃ → -OCH₃>500

Hypothesis-driven substitutions (e.g., replacing -SCH₃ with bulkier groups) are guided by docking studies using AutoDock Vina .

Q. Q4. How can conflicting data on enzymatic inhibition be resolved?

Methodological Answer: Contradictions in IC₅₀ values (e.g., 120 nM vs. 250 nM for EGFR) may arise from:

  • Assay conditions : Buffer pH (7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) .
  • Enzyme source : Recombinant vs. cell lysate-derived kinases .
    Resolution strategies:

Standardize assays using recombinant enzymes (e.g., Sigma-Aldrich EGFR).

Validate via orthogonal methods (e.g., SPR for binding affinity).

Replicate under identical conditions (n ≥ 3) .

Q. Q5. What computational approaches predict the compound’s reactivity and metabolic stability?

Methodological Answer:

  • DFT calculations : Gaussian 09 evaluates HOMO/LUMO energies to predict nucleophilic attack sites (e.g., methylsulfanyl group susceptibility) .
  • ADMET prediction : SwissADME estimates LogP (~3.2) and CYP450 metabolism (majorly CYP3A4).
  • Molecular dynamics : GROMACS simulates binding stability in kinase active sites over 100 ns .

Q. Q6. How do researchers address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • pH adjustment : Solubility increases at pH 5–6 due to protonation of the hydroxyethyl group.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size 150 nm, PDI <0.2) to enhance bioavailability .

Q. Q7. What experimental designs elucidate the mechanism of action in cellular pathways?

Methodological Answer:

  • CRISPR-Cas9 knockouts : Validate target engagement by comparing IC₅₀ in WT vs. EGFR-knockout HeLa cells .
  • Phosphoproteomics : SILAC-based LC-MS identifies downstream signaling nodes (e.g., ERK1/2 phosphorylation) .
  • Fluorescence polarization : Measure displacement of ATP-competitive probes (e.g., ADP-Glo™ assay) .

Q. Q8. How are regioselectivity issues mitigated during functionalization of the phenyl ring?

Methodological Answer:

  • Directing groups : Install -NO₂ or -B(OH)₂ to steer electrophilic substitution .
  • Catalytic systems : Pd(OAc)₂/Xantphos enables Suzuki coupling at the 4-position of the fluorophenyl ring .
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to block hydroxyls during synthesis .

Q. Q9. What in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

  • Rodent models : SD rats (IV dose: 2 mg/kg; oral bioavailability <20% due to first-pass metabolism) .
  • Microsampling LC-MS/MS : Quantify plasma concentrations (LLOQ: 1 ng/mL) over 24 h .
  • Tissue distribution : Autoradiography with ¹⁴C-labeled compound identifies accumulation in liver and kidneys .

Q. Q10. How can researchers leverage this compound for interdisciplinary applications (e.g., materials science)?

Methodological Answer:

  • Supramolecular assemblies : Co-crystallize with π-acceptors (e.g., TCNQ) for conductive materials .
  • Biosensors : Functionalize gold electrodes via thiol-gold interactions (methylsulfanyl group) for pathogen detection .
  • Photodynamic therapy : Conjugate with porphyrins to enhance ROS generation under 650 nm light .

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